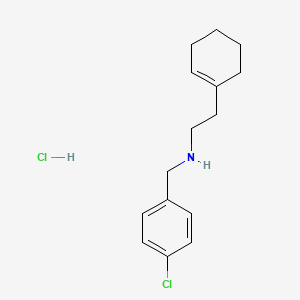

N-(4-Chlorobenzyl)-2-(1-cyclohexen-1-YL)-1-ethanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

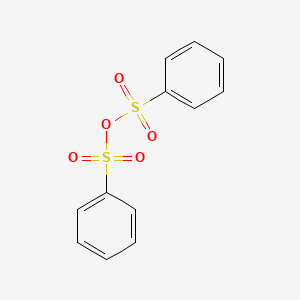

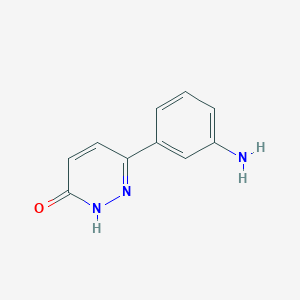

The compound "N-(4-Chlorobenzyl)-2-(1-cyclohexen-1-yl)-1-ethanamine hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds which can provide insight into the chemical behavior and properties of similar structures. The first paper describes the synthesis of enantiomerically pure trans-1-benzylcyclohexan-1,2-diamine hydrochlorides, which share a structural motif with the compound , namely the benzylcyclohexan moiety . The second paper investigates the electrophilic properties and metabolic behavior of 4-chloro-N-(hydroxymethyl)benzamide, a compound that includes the 4-chlorobenzyl group, which is also part of the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves diastereoselective alpha-iminoamine rearrangement, followed by imine reduction and hydrogenolysis . This method could potentially be adapted for the synthesis of "this compound" by modifying the starting materials and reaction conditions to incorporate the ethanamine group and the specific chlorobenzyl substitution.

Molecular Structure Analysis

The molecular structure of the compounds studied in the first paper was confirmed by X-ray analysis, which revealed the relative trans-configuration and the absolute configurations of the synthesized enantiomers . Although the exact molecular structure of "this compound" is not provided, similar analytical techniques could be employed to elucidate its structure.

Chemical Reactions Analysis

The second paper provides insight into the reactivity of the 4-chlorobenzyl group. It was found that N-(acetoxymethyl)-4-chlorobenzamide, a compound with a similar electrophilic center, can react with nucleophiles like cyanide and glutathione under certain conditions, suggesting that the 4-chlorobenzyl moiety in the compound of interest may also exhibit electrophilic properties .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly reported, the high enantiomeric excess (>99%) of the related compounds suggests that they can be synthesized with a high degree of stereochemical purity . This could imply that with careful synthesis, the compound of interest may also be obtained in a highly enantiomerically pure form. The lack of mutagenicity in related compounds, as reported in the second paper, could also be relevant for assessing the safety profile of "this compound" .

科学的研究の応用

Synthesis and Antimicrobial Activity

A series of compounds, including derivatives similar to N-(4-Chlorobenzyl)-2-(1-cyclohexen-1-YL)-1-ethanamine hydrochloride, have been synthesized for their potential antimicrobial properties. For instance, novel Schiff bases derived from tryptamine, characterized by their antibacterial and antifungal activities, were created through condensation reactions. These compounds exhibited significant antimicrobial activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Rajeswari & Santhi, 2019).

Antiamoebic and Cytotoxicity Studies

Chalcones bearing N-substituted ethanamine tails have been synthesized and evaluated for their antiamoebic activity against Entamoeba histolytica. Several compounds showed better activity than the standard drug metronidazole, with some demonstrating low toxicity to non-small cell lung cancer cell lines. This research underscores the therapeutic potential of these compounds in treating amoebic infections while maintaining low cytotoxicity (Zaidi et al., 2015).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of this compound and its derivatives involve complex reactions, such as dehydrochlorination of chloroform leading to amine hydrochloride and dichlorocarbene formation. These reactions have been studied for their implications in organic synthesis and the development of new chemical entities (Lazareva & Lazarev, 2011).

DNA Binding and Cytotoxicity

The DNA binding properties and cytotoxic effects of Cu(II) complexes of tridentate ligands, which may include structures similar to this compound, have been explored. These complexes show good DNA binding propensity and induce minor structural changes in DNA, suggesting potential applications in the development of therapeutic agents that target DNA (Kumar et al., 2012).

特性

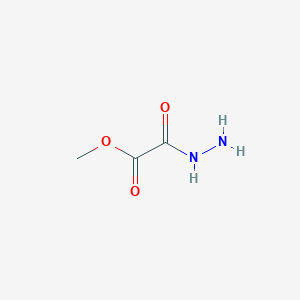

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-(cyclohexen-1-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN.ClH/c16-15-8-6-14(7-9-15)12-17-11-10-13-4-2-1-3-5-13;/h4,6-9,17H,1-3,5,10-12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBMDRQWKLWEJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNCC2=CC=C(C=C2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)

![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)

![3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride](/img/structure/B1280443.png)